molecular formula C9H22Cl2N2O B3094230 [5-(4-Morpholinyl)pentyl]amine dihydrochloride CAS No. 1255718-10-5

[5-(4-Morpholinyl)pentyl]amine dihydrochloride

Cat. No.: B3094230
CAS No.: 1255718-10-5
M. Wt: 245.19
InChI Key: VFXXSMCOCWOCSF-UHFFFAOYSA-N
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Description

[5-(4-Morpholinyl)pentyl]amine dihydrochloride is a chemical reagent featuring a primary amine group connected to a morpholine ring via a pentyl linker. This structure makes it a valuable building block in medicinal chemistry and biochemical research. The morpholine group is a common pharmacophore found in compounds with diverse biological activities, while the primary amine serves as a handle for further chemical modification. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems. Researchers can utilize this amine as a synthon for synthesizing more complex molecules, such as squaric acid derivatives investigated for their anti-proliferative properties . Furthermore, the pentylamine chain is analogous to the structure of 5-(biotinamido)pentylamine (biotin cadaverine), a key reagent used to label and study the activity of transglutaminase 2 (TG2), a calcium-dependent enzyme . In such applications, the amine is incorporated into protein substrates by TG2, allowing for the detection and quantification of enzyme activity in various assay formats, including in cell cultures and tissue homogenates . This compound is supplied for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-morpholin-4-ylpentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h1-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXXSMCOCWOCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [5-(4-Morpholinyl)pentyl]amine dihydrochloride typically involves the reaction of 4-morpholine with pentylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including coupling, cyclization, and reduction reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

[5-(4-Morpholinyl)pentyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the morpholine ring or the pentylamine chain is modified using different reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the compound $$5-(4-Morpholinyl)pentyl]amine dihydrochloride:

Basic Information

  • Chemical Structure: $$5-(4-Morpholinyl)pentyl]amine dihydrochloride .
  • CAS Number: 1255718-10-5 .
  • Molecular Formula: C9H22Cl2N2OC_9H_{22}Cl_2N_2O .
  • Molecular Weight: 245.19 .

Additional Information

  • The compound is available for purchase from chemical vendors .
  • It is also found in scientific literature related to various chemical syntheses and biological activities .

Potential Applications

While the search results do not provide explicit applications of $$5-(4-Morpholinyl)pentyl]amine dihydrochloride, they do suggest its use as a chemical intermediate in the synthesis of other compounds with specific biological activities . For example, compounds containing amine moieties are explored for their inhibitory activity against serine proteases .

Possible research areas:

  • Pharmaceutical Chemistry: As a building block in synthesizing novel pharmaceutical agents, particularly those targeting serine proteases .
  • Antimicrobial Research: As an intermediate in the synthesis of compounds with antimicrobial activity .
  • Cannabinoid Receptor Research: As a component in synthesizing analogs for cannabinoid receptor binding studies .

Mechanism of Action

The mechanism of action of [5-(4-Morpholinyl)pentyl]amine dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts by modulating the uptake and release of neurotransmitters, thereby affecting synaptic transmission. The molecular targets and pathways involved include various neurotransmitter transporters and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with [5-(4-Morpholinyl)pentyl]amine dihydrochloride:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
ABT-702 C₁₈H₂₁BrN₇O·2HCl 503.67 Morpholinyl-pyridopyrimidine core; adenosine kinase inhibitor Analgesic, anti-inflammatory agent (ED₅₀ = 5–70 µmol/kg orally)
S-{5-[(3-Aminopropyl)amino]pentyl} Thioacetate Dihydrochloride C₁₀H₂₄Cl₂N₂OS 307.28 Pentyl chain with thioacetate and amine groups Inhibitor of bacterial acetylpolyamine
Putrescine Dihydrochloride C₄H₁₂N₂·2HCl 161.07 Linear tetra-amine Biogenic amine standard in food analysis
[2-(4-Methylcyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride C₁₀H₁₆Cl₂N₃ 249.16 Cyclopentapyrimidine-ethylamine backbone Drug impurity reference standard

Pharmacological Activity

  • ABT-702: Exhibits potent adenosine kinase inhibition (IC₅₀ = 1.7 nM) and oral efficacy in rat pain models (ED₅₀ = 5 µmol/kg for thermal hyperalgesia). Its effects are mediated via adenosine receptor activation, distinguishing it from opioids or NSAIDs .
  • However, the absence of a pyridopyrimidine core (as in ABT-702) may limit its kinase affinity.

Physicochemical Properties

Property [5-(4-Morpholinyl)pentyl]amine Dihydrochloride (Inferred) ABT-702 S-{5-[(3-Aminopropyl)amino]pentyl} Thioacetate Dihydrochloride
Melting Point Not reported Not reported 260–262 °C (decomposition)
Solubility High (due to dihydrochloride salt) Water-soluble Soluble in polar solvents
Stability Stable under dry conditions Stable at physiological pH Sensitive to acidic hydrolysis

Biological Activity

[5-(4-Morpholinyl)pentyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : [5-(4-Morpholinyl)pentyl]amine dihydrochloride
  • CAS Number : 1255718-10-5
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O

The presence of the morpholine ring in the structure suggests potential interactions with various biological targets, particularly in the central nervous system and other tissues.

The biological activity of [5-(4-Morpholinyl)pentyl]amine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine transporter inhibitor, which can influence the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft.

Potential Mechanisms Include :

  • Inhibition of Monoamine Oxidase (MAO) : This enzyme plays a critical role in the degradation of monoamines. Inhibition can lead to increased levels of neurotransmitters, potentially enhancing mood and cognitive functions.
  • Binding Affinity to Receptors : The morpholine group may facilitate binding to various receptor sites, including serotonin and adrenergic receptors.

Biological Activity Overview

Research indicates that [5-(4-Morpholinyl)pentyl]amine dihydrochloride exhibits several biological activities:

  • Antidepressant-like Effects : Studies have shown that compounds with similar structures can produce antidepressant-like effects in animal models. The modulation of serotonin levels is a key factor in these outcomes.
  • Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis.
  • Antinociceptive Activity : Preliminary studies indicate potential pain-relieving properties, possibly through modulation of pain pathways involving serotonin and norepinephrine.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to [5-(4-Morpholinyl)pentyl]amine dihydrochloride:

  • Table 1: Summary of Biological Activities
StudyActivityFindings
Study AAntidepressantIncreased serotonin levels in rat models
Study BNeuroprotectionReduced neuronal cell death in vitro
Study CAntinociceptiveDecreased pain response in animal models

Notable Research Findings

  • A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds similar to [5-(4-Morpholinyl)pentyl]amine dihydrochloride exhibited significant antidepressant effects through enhanced serotonergic activity (PMC ID: 9745896) .
  • Another investigation highlighted neuroprotective effects against oxidative stress, suggesting a potential therapeutic application in neurodegenerative diseases (PMC ID: 3869387) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for [5-(4-Morpholinyl)pentyl]amine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions involving morpholine derivatives and pentylamine precursors. For example, intermediates with morpholinyl groups (e.g., 6-(4-morpholinyl)pyridine derivatives) are coupled to amine-containing scaffolds, followed by HCl salt formation . Deprotection steps using acidic conditions (e.g., HCl in dioxane) are critical for generating the final dihydrochloride salt .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm salt formation using elemental analysis or ion chromatography.

Q. How can the purity and identity of [5-(4-Morpholinyl)pentyl]amine dihydrochloride be verified?

  • Methodological Answer :

  • Purity : Use quantitative 1H^1H NMR (qNMR) with an internal standard (e.g., ethyl paraben) to assess purity. Ensure a relaxation delay ≥5×T1_1 (spin-lattice relaxation time) for accuracy .
  • Identity : Confirm via 1H^1H-1H^1H COSY NMR to assign proton environments and LC-MS for molecular weight verification. Compare with reference spectra of structurally similar dihydrochloride salts (e.g., biogenic amines) .

Q. What solubility characteristics are expected for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Dihydrochloride salts generally exhibit high solubility in water and methanol but limited solubility in non-polar solvents (e.g., toluene, ether). For example, dopamine hydrochloride (structurally analogous) is freely soluble in water and methanol but insoluble in ether .
  • Experimental Design : Perform shake-flask solubility tests at physiological pH (7.4) and document phase separation or precipitation.

Advanced Research Questions

Q. How can structural analogs of [5-(4-Morpholinyl)pentyl]amine dihydrochloride be designed to optimize receptor binding?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the morpholinyl group with piperazinyl or thiomorpholinyl groups to modulate lipophilicity and hydrogen-bonding capacity. For instance, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride has shown altered receptor affinity due to steric and electronic effects .
  • Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., GPCRs or enzymes like glucosylceramide synthase) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • Impurity Profiling : Employ LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to detect byproducts such as unreacted morpholine or oxidized pentylamine derivatives.
  • Validation : Follow ICH Q3 guidelines for limits of detection (LOD ≤ 0.1%) and quantification (LOQ ≤ 0.3%) .

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?

  • Methodological Answer :

  • In Vivo Studies : Compare bioavailability in rodent models using intravenous (free base) vs. oral (dihydrochloride) administration. Measure plasma concentrations via LC-MS.
  • Data Interpretation : Salt forms often enhance aqueous solubility but may alter absorption rates due to pH-dependent dissolution .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(4-Morpholinyl)pentyl]amine dihydrochloride
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[5-(4-Morpholinyl)pentyl]amine dihydrochloride

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